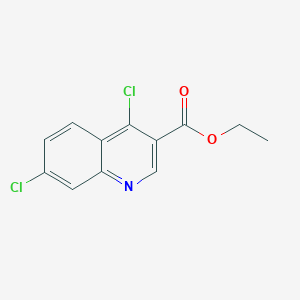

Ethyl 4,7-dichloroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The compound is prepared by the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite .Molecular Structure Analysis

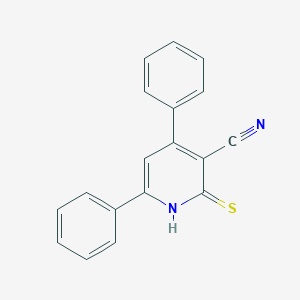

The molecular structure of Ethyl 4,7-dichloroquinoline-3-carboxylate is stabilized by aromatic π-π stacking between the benzene and the pyridine rings of neighboring molecules . The InChI code for the compound is1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 . Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4,7-dichloroquinoline-3-carboxylate is 270.11 g/mol . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Activity

Quinoline derivatives, including Ethyl 4,7-dichloroquinoline-3-carboxylate, have been found to exhibit significant antibacterial activity . In a study, these compounds were tested against various bacteria such as Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . Some of the compounds showed good activity against E. coli, S. aureus, and P. aeruginosa .

Antioxidant Activity

These compounds also demonstrated antioxidant activity when evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) . Some of the synthesized compounds displayed strong antioxidant activity, which can be beneficial in various health-related applications .

Anticancer and Antimalarial Properties

Quinoline heterocycle, a core structure in Ethyl 4,7-dichloroquinoline-3-carboxylate, is a useful scaffold to develop bioactive molecules used as anticancer and antimalarial agents . This suggests potential applications of Ethyl 4,7-dichloroquinoline-3-carboxylate in cancer and malaria treatment research .

Molecular Docking Studies

Molecular docking studies of the synthesized compounds were conducted to investigate their binding pattern with topoisomerase II β and E. coli DNA gyrase B . Some compounds exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . This suggests potential applications in the development of new antibacterial drugs .

Drug Development

The synthesized compounds were found to satisfy Lipinski’s rule of five with zero violations . This rule is a set of criteria used to evaluate the druglikeness of a compound, suggesting that Ethyl 4,7-dichloroquinoline-3-carboxylate could be a potential candidate for drug development .

Pharmaceutical Intermediate

Ethyl 4,7-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs .

Safety and Hazards

Ethyl 4,7-dichloroquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers for Ethyl 4,7-dichloroquinoline-3-carboxylate include studies on its crystal structure , and its reactivity in nucleophilic aromatic substitution reactions .

Propiedades

IUPAC Name |

ethyl 4,7-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQZEQRIMVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482703 | |

| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,7-dichloroquinoline-3-carboxylate | |

CAS RN |

19499-19-5 | |

| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

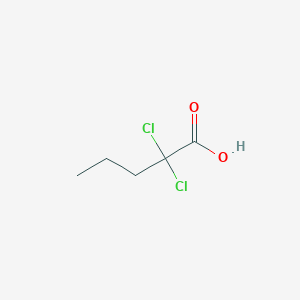

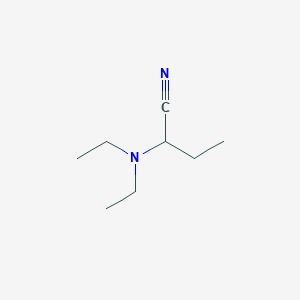

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)